molecular formula C11H16N2O B8443258 1-(3-Hydroxy-2-methylphenyl)piperazine

1-(3-Hydroxy-2-methylphenyl)piperazine

Cat. No.: B8443258
M. Wt: 192.26 g/mol
InChI Key: VTTZFPLYLRKXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxy-2-methylphenyl)piperazine is a synthetic organic compound belonging to the phenylpiperazine class, characterized by a piperazine ring substituted with a 3-hydroxy-2-methylphenyl group . Piperazine derivatives are a significant area of study in medicinal chemistry and pharmacology, frequently serving as key scaffolds in the development of central nervous system (CNS)-active agents . These compounds are known to interact with various neurotransmitter systems in the brain, particularly serotonin (5-HT) and dopamine receptors, making them valuable tools for probing neurochemical pathways and developing potential therapeutic agents for conditions such as major depressive disorder and schizophrenia . The structural motif of the piperazine ring is a common feature in numerous FDA-approved drugs, where it often contributes to optimal pharmacokinetic properties and target engagement . The specific substitution pattern on the phenyl ring of this compound, featuring both a hydroxy and a methyl group, may influence its receptor binding affinity and selectivity, offering researchers a unique probe to study structure-activity relationships. Researchers utilize phenylpiperazine derivatives like this one in vitro and in vivo to investigate their mechanism of action, which can involve acting as receptor agonists or antagonists, or influencing the release and reuptake of monoamine neurotransmitters . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-methyl-3-piperazin-1-ylphenol

InChI

InChI=1S/C11H16N2O/c1-9-10(3-2-4-11(9)14)13-7-5-12-6-8-13/h2-4,12,14H,5-8H2,1H3

InChI Key

VTTZFPLYLRKXMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1O)N2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Substituent Effects on Receptor Affinity and Selectivity

Piperazine derivatives exhibit diverse biological activities depending on the substituents attached to the phenyl ring. Key comparisons include:

Compound Name Substituents Receptor Affinity Key Biological Activity
1-(3-Hydroxy-2-methylphenyl)piperazine 3-OH, 2-CH₃ Hypothetical: 5-HT1B/1C Potential CNS modulation
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl 5-HT1C, 5-HT1B Appetite suppression
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF₃ 5-HT1B (selective) Anorexic effects
1-(2-Methylphenyl)piperazine 2-CH₃ Dopamine D2 Antipsychotic potential

Key Observations:

  • Electron-Withdrawing Groups (Cl, CF₃): Enhance receptor selectivity. For example, TFMPP’s 3-CF₃ group increases 5-HT1B affinity by 65-fold compared to mCPP .
  • Steric Effects (2-CH₃): The methyl group in this compound may restrict rotational freedom, influencing receptor docking .

Pharmacokinetic and Metabolic Differences

  • Metabolism: Arylpiperazines undergo CYP3A4-mediated N-dealkylation to form 1-aryl-piperazines, which are further metabolized by CYP2D6 . The hydroxyl group in this compound may promote glucuronidation, enhancing excretion compared to chlorinated analogs like mCPP.
  • Solubility: The hydroxyl group increases hydrophilicity (logP ~1.5–2.0 estimated), contrasting with lipophilic analogs like TFMPP (logP ~2.8) .

Physicochemical Properties

Property This compound mCPP TFMPP
Molecular Weight ~218 g/mol 198 g/mol 246 g/mol
logP (Estimated) ~1.8 ~2.5 ~2.8
pKa (Hydroxyl) ~9.5–10.5 N/A N/A
Solubility in Water Moderate Low Very Low

Preparation Methods

Reductive Amination

Reductive amination is widely used for synthesizing piperazines from ketones or aldehydes. While this method typically forms secondary amines, adaptations could target the desired substitution pattern.

Key Steps :

  • Imine Formation : React a 3-hydroxy-2-methylphenyl aldehyde with piperazine in the presence of a carbonyl source.

  • Reduction : Use sodium triacetoxyborohydride (STAB) or catalytic hydrogenation (e.g., H₂/Pd-C) to reduce the imine to the amine.

Challenges :

  • Steric hindrance from the hydroxy and methyl groups may reduce reaction efficiency.

  • Competing side reactions (e.g., dialkylation) require careful stoichiometric control.

Cyclization via Dioxime Intermediates

A method reported in PMC involves forming piperazines through reductive cyclization of dioximes. For 1-(3-hydroxy-2-methylphenyl)piperazine, this could involve:

  • Dioxime Synthesis : React a nitrosoalkene with a primary amine bearing the 3-hydroxy-2-methylphenyl group.

  • Catalytic Hydrogenation : Use Ra-Ni or Pd/C under H₂ pressure to cyclize the dioxime to the piperazine ring.

Example :
Dioximes derived from α-phenylethylamine were hydrogenated to form chiral piperazines, demonstrating the viability of this approach.

Reaction Conditions and Optimization

Reductive Amination Parameters

ParameterOptimal RangeCatalyst/ReagentSolvent
Temperature25–80°CNaBH(OAc)₃ or H₂/Pd-CTHF, MeOH
Pressure (H₂)40–100 psiPd/C, Ra-NiMethanol
Reaction Time2–6 hours

Notes :

  • STAB (sodium triacetoxyborohydride) is preferred for mild reduction conditions.

  • Acidic conditions (e.g., AcOH) accelerate reactions but may degrade sensitive functional groups.

Coupling Reactions

ParameterOptimal RangeReagentsSolvent
Temperature50–100°CPhosgene, DCCTHF, ACN
BaseEt₃N, NaH
Stoichiometry1:1 (aryl:piperazine)

Example from Patent WO1996021648A1 :
A -CX-group-providing agent (e.g., phosgene) was used to activate an aryl intermediate, enabling coupling with piperazine.

Analytical Characterization

Key techniques for verifying the structure include:

NMR Spectroscopy

  • ¹H NMR : Peaks for hydroxy (δ 1.8–2.2 ppm), methyl (δ 2.2–2.4 ppm), and aromatic protons (δ 6.8–7.5 ppm).

  • ¹³C NMR : Carbonyl (if present) or hydroxy-bearing carbons (δ 120–140 ppm).

Mass Spectrometry

  • ESI-MS : Protonated molecular ion [M+H]⁺ at m/z 206 (assuming molecular formula C₁₁H₁₆N₂O).

Challenges and Limitations

  • Steric Hindrance : The 3-hydroxy-2-methylphenyl group may impede nucleophilic attack or cyclization.

  • Hydroxy Group Sensitivity : Protection/deprotection steps may be required to prevent oxidation or side reactions.

  • Byproduct Formation : Competing reactions (e.g., dimerization) necessitate precise control of stoichiometry and reaction conditions.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Potential
Coupling ReactionsDirect aryl-piperazine bond formationSensitive to steric effectsModerate (50–70%)
Reductive AminationMild conditions, high selectivityRequires imine intermediatesHigh (70–90%)
Dioxime CyclizationStereoselective ring formationLimited functional group toleranceModerate (60–80%)

Q & A

Q. How can researchers optimize the synthesis yield of 1-(3-Hydroxy-2-methylphenyl)piperazine derivatives?

Methodological Answer: To optimize yield, focus on reaction stoichiometry and catalyst selection. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed under ambient conditions using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a solvent system of H₂O:DCM (1:2). Monitor reaction progress via TLC (hexane:ethyl acetate, 1:2) and purify via column chromatography (silica gel, ethyl acetate:hexane 1:8). Adjust equivalents of azide derivatives (1.2 equiv.) to improve conversion rates .

Q. What analytical techniques are most effective for structural characterization of this compound and its analogs?

Methodological Answer: Combine NMR (¹H/¹³C) for functional group identification, IR spectroscopy for detecting hydroxyl and aromatic stretches, and mass spectrometry (ESI-MS) for molecular weight confirmation. For isomers or structural analogs, Raman microspectroscopy with multivariate analysis (e.g., PCA and LDA) can differentiate subtle structural variations. Use laser power ≥20 mW and 128–256 scans to enhance spectral resolution .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound derivatives be resolved across studies?

Methodological Answer: Contradictions may arise from metabolic or species-specific differences. Conduct kinetic analyses in liver microsomes (e.g., Wistar rats) to assess sex-based variations in metabolism (e.g., male > female Km values). Validate findings using in vitro receptor binding assays under standardized conditions (pH, temperature) to isolate confounding factors .

Q. What experimental strategies are recommended for studying receptor binding affinities of this compound derivatives?

Methodological Answer: Use radioligand displacement assays (e.g., [³H]-serotonin or [³H]-dopamine) to measure IC₅₀ values. For CNS targets, employ autoradiography in brain slices or computational docking (e.g., AutoDock Vina) to predict interactions with hydrophobic pockets and polar residues. Compare results with structurally similar compounds (e.g., 1-(3-chlorophenyl)piperazine) to identify substituent effects on binding .

Q. How can researchers investigate the metabolic pathways of this compound in vivo?

Methodological Answer: Administer the compound to model organisms (e.g., rats) and collect plasma/liver samples. Use LC-MS/MS to detect hydroxylated or demethylated metabolites. For enzyme kinetics, incubate with CYP450 isoforms (e.g., CYP2D6) and quantify metabolites via capillary electrophoresis (UV detection at 236 nm). Normalize data using internal standards (e.g., p-tolylpiperazine) .

Q. What methodologies are effective for distinguishing structural analogs of this compound in complex mixtures?

Methodological Answer: Apply Raman microspectroscopy coupled with multivariate statistics. Use parameters such as 20 mW laser power and 256 scans to generate high-resolution spectra. Perform PCA to reduce dimensionality and LDA to classify isomers (e.g., trifluoromethylphenyl or chlorophenyl derivatives). Validate with reference standards and cross-check via HPLC retention times .

Methodological Considerations Table

Research ObjectiveKey TechniquesCritical ParametersReferences
Synthesis OptimizationCuAAC, Column ChromatographyCatalyst ratio (CuSO₄:Na ascorbate = 1:2), solvent polarity
Structural ElucidationNMR, Raman SpectroscopyLaser power (≥20 mW), scan counts (128–256)
Metabolic ProfilingLC-MS/MS, Capillary ElectrophoresisInternal standardization, CYP450 isoform selection
Receptor Binding StudiesRadioligand Assays, Molecular DockingRadioligand concentration, docking grid precision

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